1-(3-Chloro-4-fluorophenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one
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Overview
Description
1-(3-Chloro-4-fluorophenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-fluorophenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the pyrrolidin-2-one moiety and the chlorofluorophenyl groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-fluorophenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms (chlorine and fluorine) in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
Chemistry: Studied for its unique chemical properties and reactivity.
Biology: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological activities, including potential therapeutic effects.
Industry: Used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-4-fluorophenyl)piperazine: Shares the piperazine core but lacks the pyrrolidin-2-one moiety.
4-(4-Fluorophenyl)piperazine: Similar structure but without the chlorofluorophenyl group.
Pyrrolidin-2-one derivatives: Compounds with the pyrrolidin-2-one core but different substituents.
Uniqueness
1-(3-Chloro-4-fluorophenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H20ClF2N3O2 |
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Molecular Weight |
419.8 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one |
InChI |
InChI=1S/C21H20ClF2N3O2/c22-18-12-17(5-6-19(18)24)27-13-14(11-20(27)28)21(29)26-9-7-25(8-10-26)16-3-1-15(23)2-4-16/h1-6,12,14H,7-11,13H2 |
InChI Key |
UCLCAJWOGHQWFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3CC(=O)N(C3)C4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
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